D-arabinopyranose
Overview
Description
Synthesis Analysis
The synthesis of D-arabinopyranose and its derivatives has been a subject of interest due to their importance in biochemistry and pharmaceuticals. For example, the enzymatic synthesis of L-arabinose esters from L-arabinopyranose and Divinyl Adipate demonstrates a two-step process involving enzymatic catalysis and radical polymerization (Borges & Balaban, 2014). Another study outlines the synthesis of orthogonally protected d-arabinopyranose as a C-glycosyl donor, highlighting an eight-step sequence starting from thiophenyl α-d-mannopyranoside (Osman, Larsen, & Simpson, 2009).
Molecular Structure Analysis
The structural analysis of D-arabinopyranose derivatives is crucial for understanding their chemical behavior. For instance, the X-ray crystal structure analysis of D-arabinopyranose derivatives provides insights into their molecular configuration and potential for chemical transformations (Osman, Larsen, & Simpson, 2009).
Chemical Reactions and Properties
D-arabinopyranose undergoes various chemical reactions, forming a wide range of derivatives with diverse properties. One study demonstrates the synthesis of 5-thio-D-arabinopyranose from D-pentono-1,4-lactones, showcasing the compound's potential in synthetic chemistry (Lalot, Stasik, Demailly, & Beaupère, 2003).
Physical Properties Analysis
The physical properties of D-arabinopyranose and its derivatives, such as density, viscosity, and ultrasonic velocity, offer insights into their solute-solvent interactions. These properties are studied through experimental measurements and quantum chemical calculations, contributing to our understanding of their behavior in solutions (Raman, Ponnuswamy, Kolandaivel, & Perumal, 2008).
Chemical Properties Analysis
The chemical properties of D-arabinopyranose, such as its reactivity and the formation of glycoconjugates, are crucial for its application in biochemistry and pharmaceuticals. The enzymatic synthesis of labeled or unlabeled GDP-D-arabinopyranoside highlights its role as a precursor for glycoconjugate synthesis, demonstrating the compound's versatility and importance (Park, Pastuszak, Mengeling, Turco, & Elbein, 1997).
Scientific Research Applications
Biosynthesis in Parasites : GDP-D-arabinopyranose is a precursor for D-arabinopyranose residues in glycoconjugates of certain trypanosomatid parasites. It's used in the biosynthesis of lipoarabinogalactan, a component in parasite cell walls (Schneider, Ferguson, & Nikolaev, 1995).
Structural Studies in Parasites : D-arabinopyranose is found in the glycoconjugates of parasites like Leishmania major and Crithidia fasciculata. Studies on lipoarabinogalactan from C. fasciculata, containing D-arabinopyranose, help understand parasite biochemistry (Schneider, Treumann, Milne, McConville, Zitzmann, & Ferguson, 1996).
Enzymatic Synthesis in Polymers : The enzymatic synthesis of L-arabinopyranose esters has been reported for the creation of polymers. This includes the transesterification of Divinyl Adipate with L-arabinose in various forms, demonstrating potential applications in material science (Borges & Balaban, 2014).
Intermolecular Association Studies : D-arabinopyranose has been studied for its intermolecular associations in aqueous solutions, contributing to our understanding of solute-solvent interactions (Raman, Ponnuswamy, Kolandaivel, & Perumal, 2008).
Antioxidant Activity in Polysaccharides : D-arabinopyranose residues are found in polysaccharides like those from Ganoderma capense. These polysaccharides exhibit antioxidant activities, indicating potential health-related applications (Huang, Li, Wan, Zhang, & Yan, 2015).
Role in Plant Polysaccharide Biosynthesis : UDP-arabinopyranose mutase, vital for the biosynthesis of plant polysaccharides, is studied for its role in converting UDP-arabinopyranose to UDP-arabinofuranose, essential for cell wall formation in plants (Konishi, Ohnishi-Kameyama, Funane, Miyazaki, Konishi, & Ishii, 2010).
Pollen Wall Morphogenesis in Rice : Research on UDP-arabinopyranose mutase 3 in rice has shown its requirement for pollen wall morphogenesis, highlighting the importance of D-arabinopyranose in reproductive development in plants (Sumiyoshi, Inamura, Nakamura, Aohara, Ishii, Satoh, & Iwai, 2015).
Sugar-Nucleotide Precursors in Spinach : Studies on spinach polysaccharides have revealed the incorporation of D-arabinopyranose in their structure, advancing our understanding of plant biochemistry (Fry & Northcote, 1983).
Future Directions
Research suggests that UAMs are required for Ara side chain biosynthesis in both RG-I and AXG in Solanaceae plants, and that arabinan-mediated cell wall networks might be important for normal leaf expansion . This opens up new avenues for research into the role of arabinose in plant development and the potential applications of this knowledge in agriculture and biotechnology .
properties
IUPAC Name |
(3S,4R,5R)-oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-ZRMNMSDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316251 | |
Record name | D-Arabinopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-arabinopyranose | |
CAS RN |
28697-53-2 | |
Record name | D-Arabinopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28697-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Arabinopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028697532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Arabinopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4R,5R)-oxane-2,3,4,5-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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